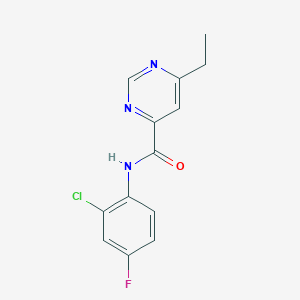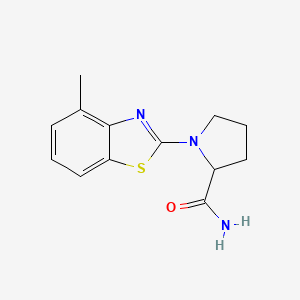
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of a precursor compound. One common method involves the reaction of ethyl 5-methyl-1H-pyrazole-4-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and aldehydes.
Applications De Recherche Scientifique
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds. The ester group can also participate in hydrolysis and transesterification reactions, further expanding its utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Similar in structure but contains a quinoline ring instead of a pyrazole ring.
Ethyl 2-bromomethylquinoline-3-carboxylate: Another bromomethyl-containing compound with a quinoline ring.
Uniqueness
Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a bromomethyl group and an ester group provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H11BrN2O2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
ethyl 5-(bromomethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3 |
Clé InChI |
BWRLHBUPDPHAQT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15115770.png)
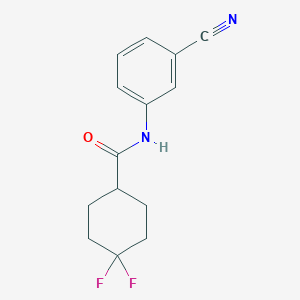
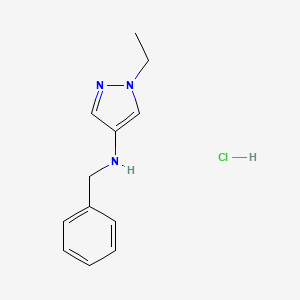
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15115777.png)
![N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15115780.png)
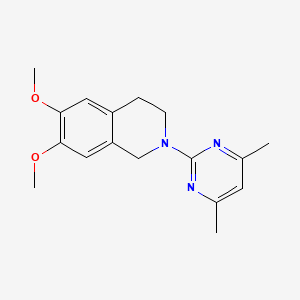
![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115792.png)
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)
![[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)
